

A Comparative Analysis of ATR-IN-29: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATR-IN-30

Cat. No.: B12372305

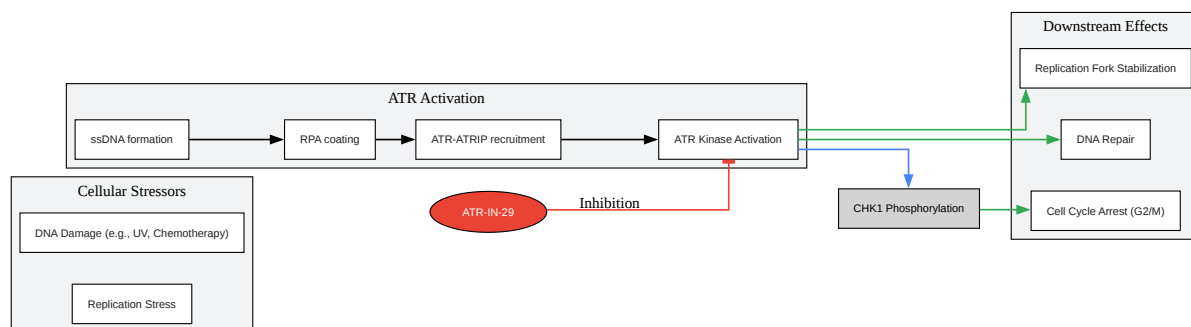
[Get Quote](#)

A Note on Nomenclature: Publicly available research data for a compound specifically named "**ATR-IN-30**" is limited. It is highly probable that this is a typographical error for the well-documented ATR kinase inhibitor, ATR-IN-29. This guide will proceed under the assumption that the intended compound of interest is ATR-IN-29 and will present a comparative analysis of its reported in vitro and in vivo activities.

This guide provides a detailed comparison of the in vitro and in vivo experimental results for ATR-IN-29, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of ATR-IN-29's performance and methodologies for its evaluation.

The ATR Signaling Pathway

ATR kinase plays a pivotal role in the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or stalled replication forks, ATR is activated. This activation triggers a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. A simplified representation of this pathway is illustrated below.



[Click to download full resolution via product page](#)

A simplified diagram of the ATR signaling pathway and the inhibitory action of ATR-IN-29.

Quantitative Data Summary

The following tables summarize the key quantitative data for ATR-IN-29 from in vitro and in vivo studies. For comparison, data for other notable ATR inhibitors are also included where available.

Table 1: In Vitro Antiproliferative Activity of ATR-IN-29

Cell Line	Cancer Type	IC50 (nM)
A549	Lung Carcinoma	156.70
HCC1806	Breast Carcinoma	38.81
HCT116	Colorectal Carcinoma	22.48
OVCAR-3	Ovarian Adenocarcinoma	181.60
NCI-H460	Large Cell Lung Cancer	19.02

Data sourced from TargetMol product information.

Table 2: In Vivo Pharmacokinetic Profile of ATR-IN-29 in CD-1 Mice

Parameter	Value	Unit
Dosage	10	mg/kg (oral)
Half-life (t1/2)	1.64	hours
Maximum Concentration (Cmax)	9343	ng/mL
Area Under the Curve (AUC 0-t)	98507	ng·h/mL
Area Under the Curve (AUC 0-inf)	98517	ng·h/mL

Data sourced from TargetMol product information.

Table 3: Comparison with Alternative ATR Inhibitors (In Vitro IC50)

Inhibitor	Target	IC50 (nM)	Representative Cell Line(s)
ATR-IN-29	ATR	1	(Biochemical Assay)
VE-821	ATR	13	LoVo
VE-822	ATR	4	(Biochemical Assay)
AZD6738 (Ceralasertib)	ATR	1	(Biochemical Assay)
BAY 1895344 (Elimusertib)	ATR	7	(Biochemical Assay)

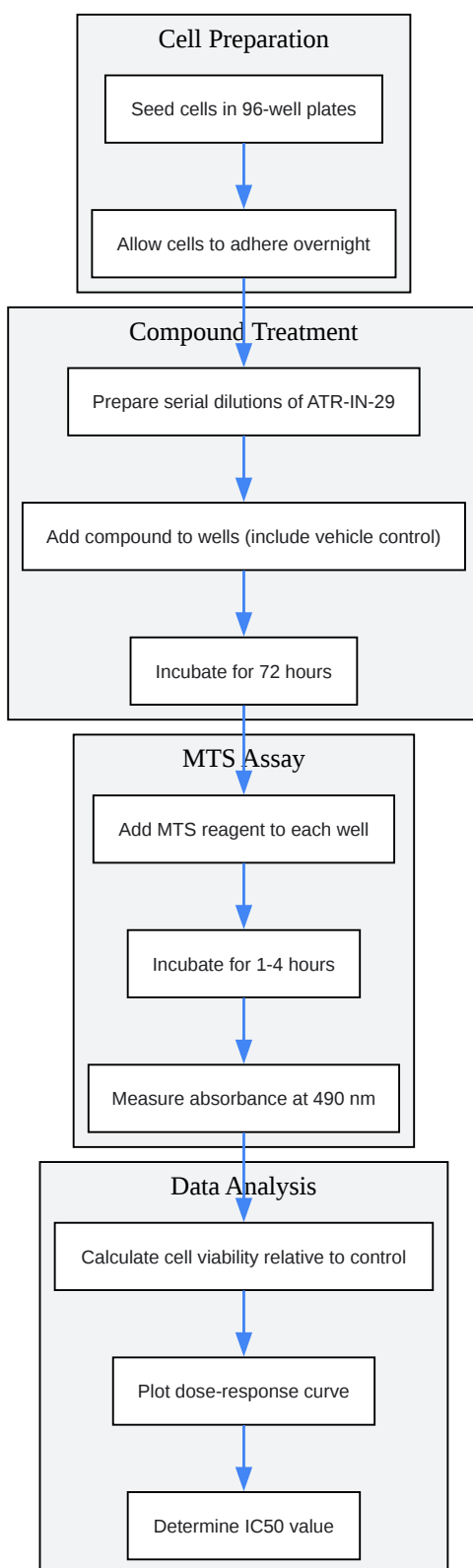
IC50 values can vary depending on the assay conditions and cell line used.

Experimental Protocols

Detailed experimental protocols for ATR-IN-29 are not extensively published in peer-reviewed literature. The following are generalized protocols based on common methodologies for evaluating ATR inhibitors.

In Vitro Antiproliferative Assay (MTS Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Analysis of ATR-IN-29: In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372305#comparing-in-vitro-and-in-vivo-results-for-atr-in-30]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com